4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carbonitrile
Description
4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carbonitrile is a heterocyclic compound featuring a pyrazole core substituted with iodine (at position 4), an isopropyl group (position 3), a methyl group (position 1), and a carbonitrile moiety (position 5). The iodine atom introduces significant steric bulk and electronic effects, while the carbonitrile group enhances reactivity in nucleophilic and cycloaddition reactions.
Properties
IUPAC Name |
4-iodo-2-methyl-5-propan-2-ylpyrazole-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN3/c1-5(2)8-7(9)6(4-10)12(3)11-8/h5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVQWIQBJAASKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1I)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated nitriles under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form biaryl or alkyne derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce complex biaryl structures .
Scientific Research Applications
4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents with anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the iodine atom and the cyano group can enhance its binding affinity and selectivity towards certain molecular targets .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key features of 4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carbonitrile with analogous pyrazole derivatives:
Electronic and Steric Effects
- Iodine Substitution: The iodine atom in the target compound enhances polarizability and X-ray diffraction suitability (relevant for crystallography using programs like SHELX).
- Carbonitrile vs. Other Groups : The CN group in the target compound offers distinct reactivity (e.g., in click chemistry) compared to esters (e.g., Methyl 1H-pyrazole-3-carboxylate) or aldehydes (e.g., 1-Methyl-1H-pyrazole-4-carbaldehyde), which are more prone to oxidation.
Positional Isomerism
The structural isomer 4-Iodo-1-isopropyl-5-methyl-1H-pyrazol-3-amine differs in substituent positions (iodo at 4 vs. Such positional changes significantly impact biological activity and crystallization behavior.
Biological Activity
Overview
4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carbonitrile (CAS No. 1354706-64-1) is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. The compound features a pyrazole ring with various substituents, including an iodine atom, an isopropyl group, a methyl group, and a cyano group. These structural characteristics contribute to its unique reactivity and interaction profiles with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The presence of the iodine atom enhances its binding affinity, while the cyano group may facilitate interactions with various molecular targets. Preliminary studies suggest that the compound may act as an enzyme inhibitor or receptor modulator, although detailed mechanisms remain to be fully elucidated.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties : Initial studies have suggested that this compound may possess antimicrobial activity, potentially inhibiting the growth of various pathogens.
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
- Anticancer Activity : There is growing interest in the anticancer potential of this compound, with studies indicating that it may inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
Recent studies have highlighted the biological efficacy of this compound in various experimental settings:
Table 1: Summary of Biological Activities
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Table 2: Comparison with Similar Compounds
| Compound Name | Key Differences |
|---|---|
| 4-Iodo-1H-pyrazole | Lacks isopropyl and methyl groups; less sterically hindered. |
| 3-Isopropyl-1-methyl-1H-pyrazole | Lacks iodine substituent; may affect reactivity and binding properties. |
| 4-Iodo-3-methyl-1H-pyrazole | Lacks isopropyl group; different steric and electronic effects. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
